H2N-Peg13-CH2CH2NH2 H2N-Peg13-CH2CH2NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650344
InChI: InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Molecular Formula: C28H60N2O13
Molecular Weight: 632.8 g/mol

H2N-Peg13-CH2CH2NH2

CAS No.:

Cat. No.: VC13650344

Molecular Formula: C28H60N2O13

Molecular Weight: 632.8 g/mol

* For research use only. Not for human or veterinary use.

H2N-Peg13-CH2CH2NH2 -

Specification

Molecular Formula C28H60N2O13
Molecular Weight 632.8 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Standard InChI InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2
Standard InChI Key SUSUFCWBLAIXDN-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

H2N-PEG13-CH2CH2NH2 is a linear molecule featuring a 13-repeat PEG spacer flanked by terminal amine groups. Its IUPAC name, 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diamine, reflects the alternating ethylene oxide units and terminal diaminoethane moieties . Key molecular properties include:

PropertyValueSource
CAS Number1228119-65-0
Molecular FormulaC28_{28}H60_{60}N2_{2}O13_{13}
Molecular Weight632.78 g/mol
Boiling Point (Predicted)650.4 ± 50.0 °C
Density (Predicted)1.089 ± 0.06 g/cm³
pKa (Predicted)9.04 ± 0.10

Solubility and Stability

The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (158.03 mM), requiring ultrasonication for full dissolution . Aqueous solubility is limited, necessitating PEG300 or Tween 80 as co-solvents for in vivo applications . Stability is temperature-dependent:

  • Short-term storage: -20°C (1 month)

  • Long-term storage: -80°C (6 months) with protection from freeze-thaw cycles .

Role in PROTAC Design and Mechanism

PROTAC Architecture and Function

PROTACs are heterobifunctional molecules comprising:

  • A target protein ligand (e.g., kinase inhibitor),

  • An E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau or cereblon ligand),

  • A linker (e.g., H2N-PEG13-CH2CH2NH2) that optimizes spatial orientation for ubiquitination .

The PEG13 linker’s 52-atom chain provides:

  • Flexibility: Enables dynamic interactions between PROTAC components.

  • Solubility: Mitigates aggregation via hydrophilic PEG units.

  • Protease Resistance: Ethylene oxide repeats resist enzymatic cleavage .

Comparative Advantages of PEG13 Linkers

PEG length directly influences PROTAC efficacy:

  • Short PEGs (<8 units): Restricted mobility reduces ternary complex formation.

  • Long PEGs (>13 units): Excessive flexibility may hinder target engagement.

  • PEG13: Balances entropy-driven dynamics with optimal binding pocket reach .

Concentration (mM)Volume per 1 mgVolume per 5 mgVolume per 10 mg
11.5803 mL7.9016 mL15.8033 mL
50.3161 mL1.5803 mL3.1607 mL
100.1580 mL0.7902 mL1.5803 mL

In Vivo Formulation Guidelines

For murine studies, a typical formulation includes:

  • DMSO (10% v/v): Primary solvent.

  • PEG300 (40% v/v): Enhances solubility.

  • Tween 80 (5% v/v): Prevents nanoparticle aggregation.

  • Saline (45% v/v): Isotonicity .

SupplierPurityPackagingContact Information
GlpBio (USA)>95%25 µL (10 mM)info@glpbio.com
T&W Group (China)>95%1 mg to 10 gcontact@trustwe.com
Shanghai EFE Biological Tech>90%Custom scalesinfo@efebio.com
TargetMol (USA)>95%5 mg to 500 mginfo@targetmol.com

Prices range from $200–$500 per 5 mg, depending on purity and supplier .

Future Directions and Research Applications

Recent studies highlight H2N-PEG13-CH2CH2NH2 in cancer therapeutics:

  • ARV-471: A PROTAC targeting estrogen receptor (ER) for breast cancer, utilizing PEG-based linkers for enhanced tumor penetration .

  • BTK Degraders: PEG13-linked Bruton’s tyrosine kinase (BTK) PROTACs show promise in B-cell malignancies .

Challenges include optimizing linker length for blood-brain barrier penetration in neurological disorders, an area of active investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator